ETHYL 4-{6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE
Description
ETHYL 4-{6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE is a heterocyclic compound featuring a fused thiazolo-triazine core linked to a benzoate ester. Its structure combines a bicyclic [1,3]thiazolo[3,2-a][1,3,5]triazin-6-one system with an ethyl benzoate substituent at the 4-position.
Properties
IUPAC Name |
ethyl 4-(6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-20-13(19)10-3-5-11(6-4-10)16-8-15-14-17(9-16)12(18)7-21-14/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSODNBIPUNZDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[3,2-a][1,3,5]triazine ring system and subsequent esterification to introduce the ethyl benzoate moiety. Common reagents used in these reactions include thionyl chloride, ethyl alcohol, and various catalysts to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohyd
Biological Activity
Ethyl 4-{6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antitumor activities, as well as insights into its structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a thiazole and triazine moiety in its structure. The presence of these heterocycles is associated with various biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-a][1,3,5]triazine compounds exhibit significant antibacterial properties. For instance:
- Compound Evaluation : A series of thiazolo derivatives were synthesized and tested against various bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Ciprofloxacin and Rifampicin .
- Structure-Activity Relationship : It was observed that the introduction of electron-withdrawing groups in the phenyl ring significantly enhanced the antibacterial activity. Compounds with terminal amide fragments showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 5f | 50 | Antitubercular against Mycobacterium smegmatis |
| 5d | 25 | Broad-spectrum antibacterial |
| 5g | 30 | Antibacterial |
Antitumor Activity
The potential antitumor properties of this compound have also been investigated. Compounds containing the thiazolo-triazine scaffold have shown promise in inhibiting cancer cell proliferation:
- In Vitro Studies : Certain derivatives were tested on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
In a study focusing on the synthesis and evaluation of thiazolo-triazine derivatives:
- Synthesis Methodology : Compounds were synthesized using microwave-assisted methods which enhanced yields and reduced reaction times.
-
Biological Testing : The synthesized compounds were evaluated for their antibacterial and antitumor activities using standard protocols. Notably:
- Compound 5f demonstrated significant growth inhibition against M. smegmatis with an MIC value of 50 μg/mL.
- In cancer cell assays, compounds showed IC50 values ranging from 20 to 40 μM against various tumor cell lines.
Comparison with Similar Compounds
Structural Analogs in Thiazolo-Triazine/Triazinone Families
The compound shares structural homology with derivatives reported in , such as 6-Benzyl-3-{2-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-7H-thiazolo[3,2-b]-1,2,4-triazin-7-one (6a) . Key differences include:
- Core Heterocycle: The target compound features a [1,3,5]triazine ring fused to thiazole, whereas analogs like 6a utilize a [1,2,4]triazinone system fused to thiazolo[3,2-b] .
- Substituents : The ethyl benzoate group in the target compound contrasts with morpholine/piperidine-linked aryl groups in 6a–6c , which may influence solubility and bioavailability .
Physicochemical and Spectral Properties
- Solubility : The ethyl benzoate group in the target compound likely enhances lipophilicity compared to carboxylic acid derivatives (e.g., 4f , 4g ) .
- Spectroscopy: IR: Thiazolo-triazinones exhibit strong lactam (-C=O) stretches near 1680–1700 cm$^{-1}$, consistent with 6a–6c . NMR: Aromatic protons in the benzoate moiety (target) would resonate at δ 7.5–8.0 ppm, similar to coumarin-linked analogs in 4f (δ 6.8–8.2 ppm) .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for ETHYL 4-{6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE, and what reaction conditions are critical for optimizing yield?
- Answer : Synthesis often involves multi-step reactions, including heterocyclic ring formation and esterification. For example, thiazolo-triazinone derivatives are synthesized via refluxing precursors (e.g., substituted benzaldehydes) with acetic acid in ethanol, followed by solvent evaporation and purification . Key conditions include:
- Catalyst : Glacial acetic acid for imine formation.
- Temperature : Reflux (~80°C) for 4–24 hours.
- Purification : Column chromatography or recrystallization from ethanol.
- Monitoring via TLC/HPLC ensures minimal side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Answer :
- NMR/IR : Used to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) and aromatic proton environments in - and -NMR .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves 3D structure, confirming stereochemistry and hydrogen bonding in the thiazolo-triazinone core .
Q. What are the primary challenges in purifying this compound, and how can they be addressed?
- Answer : Challenges include solubility issues (due to aromatic/heterocyclic moieties) and byproduct formation. Solutions:
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for dissolution, followed by gradual precipitation.
- Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) .
- Recrystallization : Ethanol or methanol for high-purity crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected -NMR shifts) for this compound?
- Answer : Contradictions may arise from dynamic effects (e.g., tautomerism in the triazinone ring) or solvent interactions. Strategies:
- Variable-Temperature NMR : Identifies tautomeric equilibria or conformational changes.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and validate experimental data .
- Crystallographic Validation : SHELXL refinement confirms bond lengths/angles, resolving ambiguities .
Q. What reaction mechanisms govern the compound’s stability under oxidative or reductive conditions?
- Answer :
- Oxidation : The thiazole sulfur and triazinone carbonyl groups are susceptible to strong oxidants (e.g., KMnO₄), forming sulfoxides or breaking the triazinone ring.
- Reduction : NaBH₄/LiAlH₄ may reduce the ester group to a primary alcohol while preserving the heterocyclic core.
- Mechanistic Probes : Isotopic labeling (e.g., ) tracks oxygen migration during degradation .
Q. How does structural modification (e.g., substituent variation on the benzoate ring) impact biological activity?
- Answer : Comparative studies of analogs (Table 1) reveal:
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Electron-Withdrawing Groups (e.g., -Cl): Enhance binding to enzymatic targets (e.g., kinase inhibitors).
-
Steric Effects : Bulky substituents (e.g., -OCH₃) may reduce cell permeability but improve selectivity.
Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?
- Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., cyclooxygenase-2).
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over time.
- QSAR Models : Correlate substituent effects with activity using MOE or RDKit .
Methodological Notes
- Contradictory Data : Cross-validate NMR/X-ray results to address tautomerism or polymorphism .
- Synthesis Optimization : Screen catalysts (e.g., p-TsOH vs. AcOH) to improve imine condensation yields .
- Biological Assays : Use SPR (surface plasmon resonance) for real-time binding kinetics alongside traditional enzymatic assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
